Cyclobutyl 2-thiomethylphenyl ketone
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Description
“Cyclobutyl 2-thiomethylphenyl ketone” (CTPK) is a sulfur-containing organic compound with potential applications in various fields of research and industry. It has a CAS Number of 898790-56-2 and a linear formula of C12H14OS .
Synthesis Analysis
The synthesis of cis-γ-functionalized cyclobutyl ketones, which could be related to CTPK, has been reported. This involves a sequential C−H/C−C functionalization strategy. Specifically, a bicyclo[1.1.1]pentan-2-ol intermediate is generated from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure .
Molecular Structure Analysis
The molecular structure of CTPK is represented by the linear formula C12H14OS . The InChI code for CTPK is 1S/C12H14OS/c1-14-11-8-3-2-7-10(11)12(13)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3 .
Scientific Research Applications
Synthetic Methodologies and Applications
- The [2+2] cycloaddition of alkenyl sulfides with α,β-unsaturated ketones, including cyclobutyl phenyl ketones, presents a convenient route to produce 1-cyclobutenyl ketones. These compounds are synthesized in good yields through reactions facilitated by AlCl3 and further processing with MCPBA and LDA or KH treatments (Takeda, Fujii, Morita, & Fujiwara, 1986).
- Electrophilic cyclobutenes, when reacted with ketone enamines in the presence of magnesium bromide, lead to α-cyclobutyl ketones or amino-bicyclo [2.2.0] hexane adducts. These reactions are non-competitive and result from distinct reaction pathways, showing the versatile chemistry of cyclobutyl derivatives (Franck-Neumann, Miesch, & Barth, 1988).
- Cyclobutyl phenyl sulfoxide and (SR)-cyclobutyl p-tolyl sulfoxide have been identified as new reagents for the spiroannelation of cyclopentanone. This method showcases the utility of cyclobutyl derivatives in constructing complex cyclic structures (Fitjer, Schlotmann, & Noltemeyer, 1995).
- The direct intermolecular asymmetric aldol reactions of 1-phenylthiocycloalkyl carboxaldehydes with ketones, catalyzed by l-proline, provide an efficient pathway to spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones. This highlights the synthetic versatility of cyclobutyl ketones in accessing spirocyclic and fused ring systems (Bernard et al., 2007).
Reactivity and Mechanistic Studies
- Studies on the synthesis reactivity of novel benzofuran-2-yl-[3-methyl-3-phenylcyclobutyl] methanones and their antimicrobial activity reveal the potential biomedical applications of cyclobutyl ketones. The compounds exhibit activity against several microorganisms, indicating their relevance in drug discovery and medicinal chemistry (Koca, Ahmedzade, Cukurovalı, & Kazaz, 2005).
properties
IUPAC Name |
cyclobutyl-(2-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14OS/c1-14-11-8-3-2-7-10(11)12(13)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKMQDIJXIQUFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642522 |
Source
|
Record name | Cyclobutyl[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 2-thiomethylphenyl ketone | |
CAS RN |
898790-56-2 |
Source
|
Record name | Cyclobutyl[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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